molecular formula C9H12BrNO B1517316 2-Bromo-6-tert-butoxypyridine CAS No. 949160-14-9

2-Bromo-6-tert-butoxypyridine

Cat. No. B1517316
M. Wt: 230.1 g/mol
InChI Key: ZQRVWDAISRXUPX-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-tert-butoxypyridine is C9H12BrNO . It has an average mass of 230.102 Da and a monoisotopic mass of 229.010223 Da .


Physical And Chemical Properties Analysis

2-Bromo-6-tert-butoxypyridine is a white crystalline solid. It has a melting point of 80-82°C and a boiling point of 315°C. It is slightly soluble in water, but highly soluble in organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pd-Catalyzed Amination : A study by Averin et al. (2007) investigated the Pd-catalyzed amination of 2,6-dibromopyridine with various linear polyamines and oxapolyamines, leading to the synthesis of polyazamacrocycles containing pyridine and polyamine moieties. Additionally, they explored the N,N-dihetarylation of such compounds using 2-bromo-6-tert-butoxypyridine, highlighting its role in the formation of linear and cyclic products dependent on the nature of the starting polyamines and halogen atoms (Averin et al., 2007).

  • Reactivity Studies : Zoest and Hertog (2010) examined the reactivities of halogenopyridines, including the tert-butoxypyridines, towards potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide. Their work contributes to understanding the chemical behavior of tert-butoxypyridines under specific conditions, providing insight into their potential applications in synthesis (Zoest & Hertog, 2010).

  • Synthesis of Enantiopure Compounds : In research by Just‐Baringo et al. (2011), a high-yield, enantiopure synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine was achieved using a bromoketone and thioamide as starting materials. This study illustrates the utility of bromo- and tert-butoxypyridine derivatives in synthesizing complex, enantiopure organic compounds (Just‐Baringo et al., 2011).

Catalysis and Reaction Mechanisms

  • Bronsted Acid Sites in Catalysis : Baertsch et al. (2002) utilized 2,6-di-tert-butyl-pyridine to study the formation and role of Bronsted acid sites during the dehydration of 2-butanol on tungsten oxide catalysts. This research underscores the importance of tert-butoxypyridine derivatives in understanding and optimizing catalytic processes (Baertsch et al., 2002).

  • Quantifying External Acidity in Zeolites : Góra-Marek et al. (2014) demonstrated that substituted pyridine, such as 2,6-di-tert-butylpyridine, is effective for investigating the external acidity in hierarchically structured zeolites. Their work provides critical insights into the acidity properties of zeolites, which are vital in various catalytic applications (Góra-Marek et al., 2014).

Spectroscopy and Optical Studies

  • Spectroscopic Characterization : Vural and Kara (2017) conducted a spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies. This research is vital for understanding the electronic and structural properties of bromo- and tert-butoxypyridine derivatives, which can have implications in material science and chemistry (Vural & Kara, 2017).

Material Science and Nanoparticle Research

  • Synthesis of Functionalized Pyrene Derivatives : Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, leading to various bromopyrene derivatives. These derivatives were then used to synthesize aryl-functionalized pyrene derivatives, which were characterized for their photophysical properties. This study highlights the role of bromo- and tert-butoxypyridine derivatives in the development of novel materials with specific optical properties (Feng et al., 2015).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

2-bromo-6-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRVWDAISRXUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652099
Record name 2-Bromo-6-tert-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-tert-butoxypyridine

CAS RN

949160-14-9
Record name 2-Bromo-6-tert-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-(tert-butoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AD Averin, OA Ulanovskaya… - Collection of …, 2007 - cccc.uochb.cas.cz
… We have specially studied the hetarylation of polyamines 2 with 2-bromo6-tert-butoxypyridine (5) because the resulting hetarylated polyamines are of interest as polydentate ligands for …
Number of citations: 23 cccc.uochb.cas.cz
C Abercrombie, CP Ashcroft, M Badland… - … Process Research & …, 2023 - ACS Publications
… (6) Alternatively, ketone 19 could be accessed via chlorination of 2-bromo-6-tert-butoxypyridine (21), followed by lithium–bromine exchange and methyl ketone formation, and finally …
Number of citations: 0 pubs.acs.org
MN Birkholz, NV Dubrovina, H Jiao… - … A European Journal, 2007 - Wiley Online Library
… 6-tert-Butoxypyrid-2-ylphosphonous acid bis-diethylamide (6): nBuLi (1.6 M in hexane, 54.4 mL, 86.9 mmol) was added dropwise to a solution of 2-bromo-6-tert-butoxypyridine (5, 20.0 g…
AC Shaikh, ME Varma, RD Mule… - The Journal of …, 2019 - ACS Publications
… In a sealed tube, 2-bromo-6-tert-butoxypyridine (100 mg, 0.436 mmol, 1.0 equiv) and (2-((4-(dimethylamino)phenyl)ethynyl)phenyl)boronic acid (S 13 ) (126 mg, 0.524 mmol, 1.2 equiv) …
Number of citations: 20 pubs.acs.org
D Deng, B Hu, Z Zhang, S Mo, M Yang, D Chen - Organometallics, 2019 - ACS Publications
… When temperature naturally warmed to −20 C, 2-bromo-6-tert-butoxypyridine (3.2 g, 13.9 mmol) was added. The reaction mixture was stirred at −20 C for 3 h and refluxed overnight. …
Number of citations: 13 pubs.acs.org
IP Beletskaya, AD Averin, NA Pleshkova… - Synlett, 2005 - thieme-connect.com
… The formation of 2-bromo-6-tert-butoxypyridine (5) arose from the displacement of a bromine atom in 1a by a tert-butoxy group (Scheme [2] ). Some examples of non-catalytic …
Number of citations: 18 www.thieme-connect.com

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